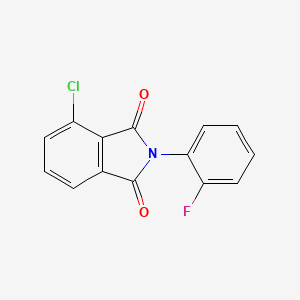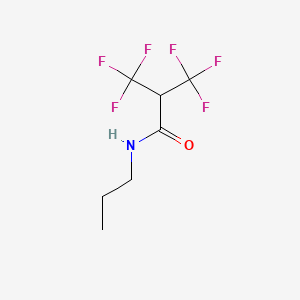![molecular formula C30H28ClNO7 B12465107 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12465107.png)
2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoat umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess kann mit der Herstellung von 4-Methylphenyl-2-oxoethyl- und 4-Chlorphenyl-1-oxopropan-2-yl-Zwischenprodukten beginnen, gefolgt von deren Kupplung unter bestimmten Reaktionsbedingungen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und Schutzgruppen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Techniken wie Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) und Schutzgruppen (z. B. tert-Butyloxycarbonyl). Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Therapeutikum für verschiedene Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazol
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoat aufgrund seiner spezifischen Strukturmerkmale und der Kombination von funktionellen Gruppen einzigartig.
Eigenschaften
Molekularformel |
C30H28ClNO7 |
|---|---|
Molekulargewicht |
550.0 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-[[5-[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C30H28ClNO7/c1-19-6-8-21(9-7-19)26(33)18-38-30(37)23-12-16-25(17-13-23)32-27(34)4-3-5-28(35)39-20(2)29(36)22-10-14-24(31)15-11-22/h6-17,20H,3-5,18H2,1-2H3,(H,32,34) |
InChI-Schlüssel |
FHBKLHLUHRATPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OC(C)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


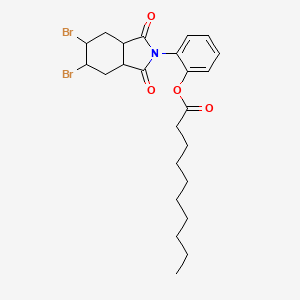
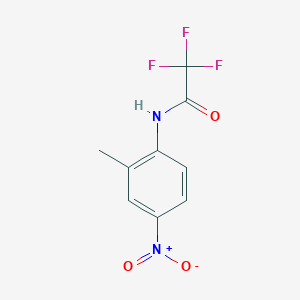
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
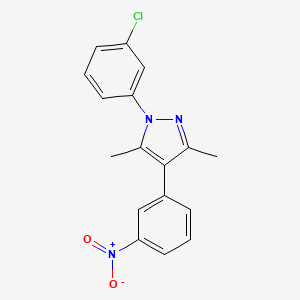

![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
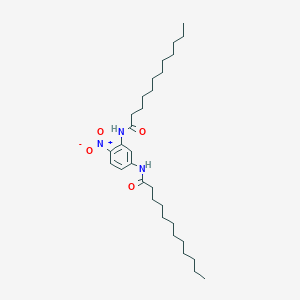
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
